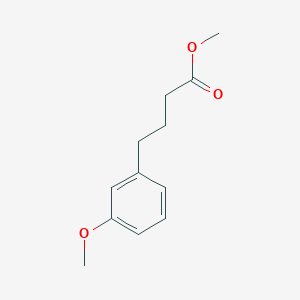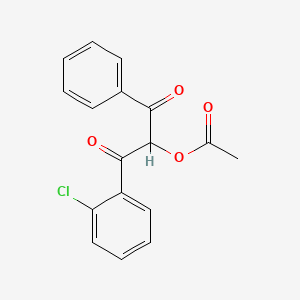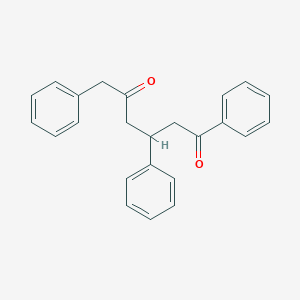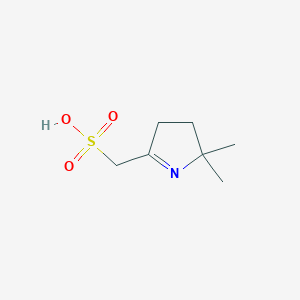![molecular formula C11H7F3N4O4S B14617971 4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-85-3](/img/structure/B14617971.png)
4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound with the molecular formula C10H6F3N3O4S It is a derivative of benzimidazole, characterized by the presence of nitro groups at positions 4 and 6, a trifluoromethyl group at position 2, and a prop-2-en-1-ylsulfanyl group at position 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Thioether Formation: The prop-2-en-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an allyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the prop-2-en-1-ylsulfanyl group.
4,6-Dinitro-7-(methylsulfanyl)-2-(trifluoromethyl)-1H-benzimidazole: Contains a methylsulfanyl group instead of a prop-2-en-1-ylsulfanyl group.
4,6-Dinitro-7-(ethylsulfanyl)-2-(trifluoromethyl)-1H-benzimidazole: Contains an ethylsulfanyl group instead of a prop-2-en-1-ylsulfanyl group.
Uniqueness
The presence of the prop-2-en-1-ylsulfanyl group in 4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole imparts unique chemical properties, such as increased reactivity in certain substitution reactions and potential for forming specific interactions in biological systems.
Propiedades
Número CAS |
60167-85-3 |
|---|---|
Fórmula molecular |
C11H7F3N4O4S |
Peso molecular |
348.26 g/mol |
Nombre IUPAC |
4,6-dinitro-7-prop-2-enylsulfanyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7F3N4O4S/c1-2-3-23-9-6(18(21)22)4-5(17(19)20)7-8(9)16-10(15-7)11(12,13)14/h2,4H,1,3H2,(H,15,16) |
Clave InChI |
ICPRTWREWQSRCQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)



![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)




![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
